molecular formula C11H23NO B15288587 N,N-diethylheptanamide CAS No. 10385-08-7

N,N-diethylheptanamide

Cat. No.: B15288587
CAS No.: 10385-08-7
M. Wt: 185.31 g/mol
InChI Key: ATMCOZCQQXIAQX-UHFFFAOYSA-N
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Description

N,N-Diethylheptanamide (CAS 10385-08-7) is a branched aliphatic amide with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol. Structurally, it consists of a heptanoyl chain (C₇H₁₃CO) substituted with two ethyl groups on the amide nitrogen. This compound is a colorless liquid with a boiling point of 105°C at 5 mmHg and high solubility in organic solvents such as alcohols, esters, and ketones .

Properties

CAS No.

10385-08-7

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-diethylheptanamide

InChI

InChI=1S/C11H23NO/c1-4-7-8-9-10-11(13)12(5-2)6-3/h4-10H2,1-3H3

InChI Key

ATMCOZCQQXIAQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylheptanamide can be synthesized through the reaction of heptanoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate heptanoyl chloride, which then reacts with diethylamine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylheptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-diethylheptanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares N,N-diethylheptanamide with structurally and functionally related amides, highlighting differences in molecular properties, odor profiles, and applications.

Compound Name Molecular Formula Molecular Weight Substituents Odor Profile Boiling Point Solubility Applications References
This compound C₁₁H₂₃NO 185.31 g/mol Diethyl, heptanoyl Fresh, spicy jasmone, rose leaves 105°C at 5 mmHg Soluble in alcohols, esters Perfumes, detergents, toiletries
N,N-Dimethylheptanamide C₉H₁₉NO 157.26 g/mol Dimethyl, heptanoyl Not specified Not specified Not specified Not specified
N,N-Dimethyl-2-ethylbutanamide C₈H₁₇NO 143.23 g/mol Dimethyl, 2-ethylbutanoyl Fresh natural mint Not specified Soluble in organic solvents Perfumes, food aromas
N,N-Diethyloctamide C₁₂H₂₅NO 199.34 g/mol Diethyl, octanoyl Weak spicy, common Not specified Soluble in organic solvents Insect repellent studies
N-Phenyl-N-methyl-2-ethylbutanamide C₁₃H₁₉NO 205.30 g/mol Phenyl, methyl, 2-ethylbutanoyl Grapefruit odor Not specified Soluble in organic solvents Lavender perfume bases
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 g/mol Dimethyl, formyl Odorless (industrial solvent) 153°C Miscible with water and organics Solvent, synthesis reagent

Key Observations:

Substituent Effects: Diethyl vs. Dimethyl Groups: Diethyl substituents (e.g., in this compound) enhance steric bulk and electron-donating effects, leading to stronger, more complex odors compared to dimethyl analogs. For example, N,N-dimethyl-2-ethylbutanamide emits a "natural mint" scent, while its diethyl homolog has a weaker, peppermint-like odor . Chain Length: Longer acyl chains (e.g., heptanoyl vs. octanoyl) increase hydrophobicity and alter volatility. N,N-diethyloctamide (C₈ chain) has a weaker, generic spicy odor compared to the jasmone-like freshness of this compound (C₇ chain) .

Functional Differences: Fragrance vs. Solvent Use: While this compound is prized for its olfactory properties, shorter-chain amides like DMF (C₃) are odorless and serve as industrial solvents or synthesis reagents . Compatibility: this compound’s compatibility with diverse perfume components (e.g., benzyl salicylate, lavender oil) allows it to modify scent profiles without destabilizing formulations. For instance, it reduces the "chemical" aspect of eugenol in peppery bases while adding freshness .

Perfume Formulation Case Studies ():

Jasmine Base: Addition of 300 g this compound reduced indole’s pungency and introduced a fresh orange note.

Peppery Base: Masked eugenol’s harshness, imparting a natural, spicy undertone.

Lavender Base :

  • Enhanced freshness and added an amber-like harmony to the composition.

Advantages Over Competing Amides:

  • Odor Uniqueness : Unlike N,N-diethyloctamide (weak spice) or N-phenyl-N-methyl-2-ethylbutanamide (grapefruit), this compound offers a versatile jasmone-rose profile unmatched in prior art .
  • Thermal Stability : Its lower boiling point (105°C at 5 mmHg) compared to DMF (153°C) ensures easier incorporation into heat-sensitive formulations .

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